Pyridine-2,5-dicarboxamide
Overview
Description
Pyridine-2,5-dicarboxamide is a derivative of pyridine, which is a nitrogen-bearing heterocycle . It is an excellent tridentate ligand for transition metals such as Cu 2+ and Ni 2+ . Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds reveal numerous chemical properties and biological activities .
Synthesis Analysis
The synthesis of symmetrical pyridine-2,6- and furan-2,5-dicarboxamides is achieved through a condensation reaction of the appropriate acyl chlorides and aromatic amides . The successful syntheses were confirmed with NMR spectroscopy .
Molecular Structure Analysis
The crystal structures of seven compounds; two pyridine and five furan derivatives were solved . Based on the crystallographic studies, supramolecular features of the crystals under investigation were indicated .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridine-2,6- and furan-2,5-dicarboxamides include a condensation reaction of the appropriate acyl chlorides and aromatic amides .
Physical And Chemical Properties Analysis
Pyridine-2,5-dicarboxamide reveals numerous chemical properties and biological activities. This makes them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .
Scientific Research Applications
1. Medicinal Chemistry
- Pyridine-based compounds, including Pyridine-2,5-dicarboxamide, have significant clinical diversity and are used in the field of medicinal chemistry research .
- They have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
2. Synthesis of Pharmacologically Active Compounds
- Derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds reveal numerous chemical properties and biological activities .
- They are an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .
- The exploitation of multiple binding sites of the pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds makes it possible for the design of various functional materials .
3. Cancer Treatment
- Some pyridine-dicarboxamide derivatives have shown potency against cancer cells .
- For example, the compound 3l (substituted p -trifluoromethylphenyl and chloropyridine) showed good potency (IC 50 = 6 ± 0.78 µM) against HCT-116 colorectal cancer cells and exhibited high efficacy against HuH-7 liver cancer cells (IC 50 = 4.5 ± 0.3 µM) .
4. Coordination Chemistry
- Scaffolds based on a pyridine-2,6-dicarboxamide fragment have noteworthy roles in coordination chemistry .
- They are used in the stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, and catalytic organic transformations .
5. Sensing and Recognition Applications
- Pyridine-2,6-dicarboxamide based scaffolds are also used in sensing and recognition applications .
- They are used in the design of various functional materials , such as sensors .
6. Material Science
- Derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
- They are used in the design of various functional materials , such as coordination sites , structural and functional models of proteins , derivatives with catalytic and biological activities , derivatives with antibacterial activities , etc.
7. Precursor for Synthesizing Pharmaceuticals and Agrochemicals
- Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- It is a key solvent and reagent .
- Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
8. Chelating Ligand
- Pyridine-2,6-dicarboxamide is a chelating ligand for metal cations (Cu, Co, Fe, Ni, Pd), small anions (halides, phosphates and acetates), as well as small not-charged molecules (for example, urea) .
9. Study of Intramolecular Hydrogen Bonding
Safety And Hazards
Future Directions
Pyridine-2,5-dicarboxamide and its derivatives have numerous chemical properties and biological activities, making them an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
properties
IUPAC Name |
pyridine-2,5-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIAZUKOBVWTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430741 | |
Record name | Pyridine-2,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,5-dicarboxamide | |
CAS RN |
4663-96-1 | |
Record name | Pyridine-2,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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